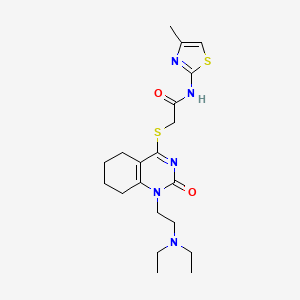
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H29N5O2S2 and its molecular weight is 435.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 898461-37-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N4O2S, with a molecular weight of 432.6 g/mol. The structure includes a hexahydroquinazolinone core, a thio group, and a methylthiazole substituent, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898461-37-5 |
| Molecular Formula | C22H29N4O2S |
| Molecular Weight | 432.6 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial activity. For instance, quinazolinone derivatives have been shown to possess antibacterial properties against various strains of bacteria. Studies suggest that the thioacetamide group may enhance this activity by increasing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets .
Anticancer Activity
The quinazolinone core is also associated with anticancer effects. Compounds derived from this scaffold have demonstrated inhibition of cancer cell proliferation in vitro. For example, a related compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism often involves the inhibition of specific kinases involved in cell growth and survival.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The quinazolinone moiety can act as an inhibitor for various enzymes such as kinases and proteases.
- Receptor Interaction : The thio group may facilitate covalent bonding with target receptors or enzymes, altering their function.
- Cellular Uptake : The diethylamino group enhances lipophilicity, promoting cellular uptake and bioavailability.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the thio position significantly enhanced antibacterial activity compared to unmodified compounds .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, a derivative of this compound was tested against human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at low micromolar concentrations .
Study 3: Mechanistic Insights
Research utilizing molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression. This binding was confirmed through experimental assays that demonstrated inhibition of target enzyme activity .
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S2/c1-4-24(5-2)10-11-25-16-9-7-6-8-15(16)18(23-20(25)27)28-13-17(26)22-19-21-14(3)12-29-19/h12H,4-11,13H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFOEWUVSNWPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














